Ethyl 3,5-dichloro-4-hydroxybenzoate hydrate
Overview
Description
Ethyl 3,5-dichloro-4-hydroxybenzoate hydrate is a chemical compound with the linear formula Cl2C6H2(OH)CO2C2H5·xH2O . It has a molecular weight of 235.06 on an anhydrous basis . This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
The synthesis of Ethyl 3,5-dichloro-4-hydroxybenzoate hydrate can be carried out via several methods, including esterification or direct reaction of dichlorohydroxybenzoic acid with ethanol. The characterization of the compound can be determined by using analytical, spectroscopic, and chromatographic techniques.Molecular Structure Analysis
The molecular structure of Ethyl 3,5-dichloro-4-hydroxybenzoate hydrate includes a hydroxyl group, two chlorine atoms, and an ester group. The esterification process of the compound involves the reaction of ethyl alcohol with 3,5-dichloro-4-hydroxybenzoic acid.Physical And Chemical Properties Analysis
Ethyl 3,5-dichloro-4-hydroxybenzoate hydrate has a melting point of 110-115 °C . The compound appears as a beige powder .Scientific Research Applications
Synthesis and Reaction Intermediate
Ethyl 3,5-dichloro-4-hydroxybenzoate hydrate is noted as an intermediate compound in the synthesis of other chemicals. For instance, it's used as an intermediate in the production of 2,6-Dichlorophenol, where its involvement is crucial in the process of decarboxylation and halogenation (Tarbell, Wilson, & Fanta, 2003)(Tarbell, Wilson, & Fanta, 2003).
Synthesis of Derivative Compounds
The compound plays a role in the synthesis of derivative compounds such as 3,5-dichloro-6-ethyl-2,4-dihydroxybenzoic acid (homodichloroorsellinic acid), which is found in the macrolide antibiotic lipiarmycin A3 (Alexy & Scharf, 1991)(Alexy & Scharf, 1991).
Unexpected Product Formation
In a study aimed at reducing 3,5-dicholo-4-hydroxybenzoic acid to 3,5-dicholo-4-hydroxybenzyl alcohol using LiAlH4 as a catalyst, the expected product was not obtained. Instead, the process led to the formation of bis(3,5-dichloro-4-hydroxyphenyl)methane, indicating an unusual cross-linking reaction of the acid (Ritmaleni, Notario, & Yuliatun, 2013)(Ritmaleni, Notario, & Yuliatun, 2013).
Safety and Hazards
Ethyl 3,5-dichloro-4-hydroxybenzoate hydrate may cause eye, skin, and respiratory tract irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . In case of contact, it is recommended to flush eyes or skin with plenty of water and seek medical aid .
properties
IUPAC Name |
ethyl 3,5-dichloro-4-hydroxybenzoate;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3.H2O/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5;/h3-4,12H,2H2,1H3;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWYUTGPAKJZFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Cl)O)Cl.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583647 | |
Record name | Ethyl 3,5-dichloro-4-hydroxybenzoate--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
207291-58-5 | |
Record name | Ethyl 3,5-dichloro-4-hydroxybenzoate--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3,5-dichloro-4-hydroxybenzoate hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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